molecular formula C9H5N3 B1204237 1-Phthalazinecarbonitrile CAS No. 7694-81-7

1-Phthalazinecarbonitrile

Cat. No. B1204237
CAS RN: 7694-81-7
M. Wt: 155.16 g/mol
InChI Key: ZVARSCKGTCVGPI-UHFFFAOYSA-N
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Description

1-Phthalazinecarbonitrile, also known as phthalazine-1-carbonitrile, is a heterocyclic organic compound with the chemical formula C9H5N3 . It has a molecular weight of 155.16 g/mol .


Synthesis Analysis

The synthesis of 1-Phthalazinecarbonitrile and its derivatives has been a subject of research. Recent advances in the synthesis of phthalazin-1 (2H)-one core, a relevant pharmacophore in medicinal chemistry, have been reported . The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to access differently substituted and functionalized derivatives .


Molecular Structure Analysis

The molecular structure of 1-Phthalazinecarbonitrile can be represented by the canonical SMILES string C1=CC=C2C (=C1)C=NN=C2C#N . This compound has a topological polar surface area of 49.6 Ų and a complexity of 205 .


Physical And Chemical Properties Analysis

1-Phthalazinecarbonitrile has several computed properties. It has a molecular weight of 155.16 g/mol, an XLogP3 of 1.2, and does not have any hydrogen bond donors. It has three hydrogen bond acceptors and does not have any rotatable bonds .

Scientific Research Applications

  • Synthesis of Iodophthalazines and Phthalazinecarbonitriles : A study by Hirsch and Orphanos (1966) detailed the synthesis of 1-iodo- and 1,4-diiodo-phthalazines, which, through reaction with copper cyanide, yielded phthalazinecarbonitriles (Hirsch & Orphanos, 1966).

  • Drug Metabolism and Pharmacokinetic Studies : Watanabe, Tokumura, and Nakamura (2001) synthesized 14C-labeled E4010 using phthalazinecarbonitrile as a starting material for drug metabolism and pharmacokinetic studies (Watanabe, Tokumura & Nakamura, 2001).

  • Grignard Reactions of Phthalazinecarbonitriles : Hayashi et al. (1977) conducted Grignard reactions with 1-phthalazinecarbonitrile, leading to various products such as 1-alkylphthalazine and 4-alkyl-1-phthalazinecarbonitrile, demonstrating its reactivity and potential for creating diverse compounds (Hayashi et al., 1977).

  • Transformation into Naphthalenes : Oishi et al. (1990) explored the transformation of 1-substituted phthalazines, including 1-phthalazinecarbonitrile, into naphthalenes, highlighting its versatility in organic synthesis (Oishi et al., 1990).

  • Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives : Reddy et al. (2014) developed an eco-friendly synthesis of pyrazolo[1,2-b]phthalazine derivatives, which have applications in pharmacological and biological fields, using phthalazinecarbonitriles (Reddy et al., 2014).

  • Synthesis of Indole Derivatives : Hasthavaram et al. (2020) reported a one-pot synthesis of indole derivatives using phthalazinecarbonitrile, which were then evaluated for anti-cancer activity (Hasthavaram et al., 2020).

  • Synthesis of Phthalazine Derivatives for Antimicrobial Activities : El-Wahab et al. (2011) synthesized 4-benzyl-2-substituted phthalazin-1-one derivatives and evaluated their antimicrobial activities, demonstrating the potential of phthalazinecarbonitriles in developing new antimicrobial agents (El-Wahab et al., 2011).

  • Cancer Research : Rizk et al. (2021) utilized phthalazin-1-ol, derived from phthalazinecarbonitriles, as an anticancer agent, highlighting its potential in cancer therapy (Rizk et al., 2021).

properties

IUPAC Name

phthalazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVARSCKGTCVGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227731
Record name Phthalazine carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phthalazinecarbonitrile

CAS RN

7694-81-7
Record name Phthalazine carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalazine carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Uchida, E Ôishi, T Higashino… - Journal of the Mass …, 1977 - jstage.jst.go.jp
… 2.1 1-Phthalazinecarbonitrile(Ia) The main fragmentation of Ia proceeds by the expulsion of nitrogen molecule from the molecular ion(M+)to give the radical ion 1 which then loses …
Number of citations: 6 www.jstage.jst.go.jp
E HAYASHI, M IINUMA, I UTSUNOMIYA… - Chemical and …, 1977 - jstage.jst.go.jp
… -1-phthalazinecarbonitrile (V0), 4alkyl-l-phthalazinecarbonitrile (Vc’), 2—alkyl—1(2H)—phthalazinone (Vd), and 4-alkyl-3,4dihydro—3—(1-phtha1aziny1)-1—phthalazinecarbonitrile (Ve…
Number of citations: 9 www.jstage.jst.go.jp
E OISHI, N TAIDO, K IwAMoTo… - Chemical and …, 1990 - jstage.jst.go.jp
… inverse-electron-demand Diels–Alder reaction between 1-phthalazinecarbonitrile 6b and N-methyl-1H-indole (13) was attempted, but no reaction took place, and the starting 6b was …
Number of citations: 29 www.jstage.jst.go.jp
E Hayashi, T Higashino… - … zasshi: Journal of the …, 1973 - pubmed.ncbi.nlm.nih.gov
… On the reaction of 1-phthalazinecarbonitrile with carbanions] … On the reaction of 1-phthalazinecarbonitrile with carbanions] …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
A Hirsch, DG Orphanos - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… 1-Phthalazinecarbonitrile was recrystallized from diethyl ether as fine white needles melting at 156-157'. The infrared spectrum showed a very weak, but sharp absorption at 2 240 cm-1 …
Number of citations: 7 cdnsciencepub.com
E OISHI, K IWAMOTO, T OKADA, S Suzuki… - Chemical and …, 1994 - jstage.jst.go.jp
… For example, 1-phthalazinecarbonitrile (4) reacted with ynamines to give naphthalene derivatives via [4.--2] cycloaddition followed by elimination of nitrogen." It has …
Number of citations: 7 www.jstage.jst.go.jp
大石悦男 - YAKUGAKU ZASSHI, 1974 - jstage.jst.go.jp
… )1-phthalazinecarbonitrile (V), obtained by the reaction of 1-phthalazinecarbonitrile and IId, … -2oxobutyl)-3-(1-phthalazinyl)-1-phthalazinecarbonitrile (IVd'). » ' Futher application of IIa to 2…
Number of citations: 2 www.jstage.jst.go.jp
林英作, 東野武郎, 渡辺勇 - YAKUGAKU ZASSHI, 1973 - jstage.jst.go.jp
… -2-oxobutyl)-1-1-phthalazinecarbonitrile (V) from IIIa. In … -1-phthalazinecarbonitrile (VII) from IIIb (Chart 3). In the case of B 2-type reaction, 4, 4'-methylene-bis-(1-phthalazinecarbonitrile)(…
Number of citations: 3 www.jstage.jst.go.jp
林英作, 大石悦男 - YAKUGAKU ZASSHI, 1966 - jstage.jst.go.jp
… Application of benzoyl chloride and potassium cyanide to il gave the expected 4–phenyl–1–phthalazinecarbonitrile (XVIII), while application of tosyl chloride to II in the presence of alkali …
Number of citations: 3 www.jstage.jst.go.jp
大石悦男 - YAKUGAKU ZASSHI, 1969 - jstage.jst.go.jp
The ring carbon at 1-position in 1-(methylsulfonyl) phthalazine (I) is active to nucleophilic reagents, same as that in 1-(methylsulfonyl)-4-phenylphthalazine, and reacts with sodium …
Number of citations: 3 www.jstage.jst.go.jp

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